molecular formula C5H8ClN5O B1663734 Adenine hydrochloride hydrate CAS No. 6055-72-7

Adenine hydrochloride hydrate

Cat. No. B1663734
CAS RN: 6055-72-7
M. Wt: 189.6 g/mol
InChI Key: MYRDTAUFFBYTHA-UHFFFAOYSA-N
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Description

Adenine hydrochloride hydrate is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro . It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .


Synthesis Analysis

This compound has been used as a supplement in a rich medium for galactose induction during yeast cell culture . It has also been used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .


Molecular Structure Analysis

The empirical formula for this compound is C5H5N5 · HCl · xH2O . The molecular weight on an anhydrous basis is 171.59 . The SMILES string representation is O.Cl.Nc1ncnc2 [nH]cnc12 .


Chemical Reactions Analysis

This compound has been used as a component of FAD cell culture media . It has also been used in maintaining organotypic cultures for recreating stratified epithelium from primary cell cultures .


Physical And Chemical Properties Analysis

This compound is a powder . The melting point of adenine hydrochloride hemihydrate is 289-291°C (dec.) . The boiling point is 613.5°C at 760 mmHg .

Scientific Research Applications

  • Electron Spin Resonance in Irradiated Crystals of Adenine Hydrochlorides : This study investigated the formation and structure of paramagnetic species in irradiated adenine hydrochloride crystals. It revealed the creation of two radicals from the adenine molecule, providing insights into the reactions and properties of adenine under these conditions (Hüttermann, 1975).

  • Synthesis of Adenine from Hydrogen Cyanide : This research demonstrated the synthesis of adenine by heating a solution of hydrogen cyanide in aqueous ammonia. It's significant for understanding the potential origins of adenine, a crucial building block of nucleic acids, under primitive Earth conditions (Oró & Kimball, 1961).

  • Adenine and Alkali Metal Ion Complexes : This paper explored complexes between adenine and various alkali metal ions, providing insights into the structural and chemical interactions of adenine with these ions (Rajabi, Gillis, & Fridgen, 2010).

  • inescent zinc metallosupramolecular polymer, designed as a chemosensor specific to adenine, highlighted its potential applications in biomedical diagnostics. This study showed the polymer's high selectivity for adenine molecules, which is crucial for various biological and clinical applications (Chow, 2012).
  • Hydration Properties of Adenosine Phosphate Series : This investigation focused on the hydration properties of adenine nucleotides, providing valuable data on the structure of water surrounding adenine nucleotides and their interactions with phosphate groups (Mogami, Wazawa, Morimoto, Kodama, & Suzuki, 2011).

  • Electrochemical Oxidation of Adenine : Studying the electrochemical oxidation of adenine revealed the process involving a total of 6 electrons per adenine molecule and identified various reaction products and intermediates. This research is significant for understanding the chemical behavior of adenine under oxidation conditions (Dryhurst & Elving, 1968).

  • a luminescent zinc metallopolymer as a chemosensor for adenine detection. It demonstrated the polymer's selectivity towards adenine, highlighting its potential use in food safety and biomedical diagnostics (Chow, 2012).

Mechanism of Action

Target of Action

Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, primarily targets several key components in cellular metabolism. These include Adenine phosphoribosyltransferase , DNA , S-methyl-5’-thioadenosine phosphorylase , and Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .

Biochemical Pathways

Adenine plays a crucial role in various biochemical pathways. It is a component of DNA , RNA , cofactors (NAD , FAD ), and signaling molecules (cAMP ) . Adenine combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP , ADP and ATP . These adenine derivatives perform important functions in cellular metabolism .

Result of Action

Adenine is an integral part of the structure of many coenzymes. Adenosine (adenine with a ribose group) causes transient heart block in the AV node of the heart. In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .

Safety and Hazards

Adenine hydrochloride hydrate may form combustible dust concentrations in air and is toxic if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Future Directions

A recent study has found that methyl derivatization can remotely regulate the hydration sites of the adenine molecules . This could shed light on the regulation of hydration processes in chemically and biologically related systems .

properties

IUPAC Name

7H-purin-6-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDTAUFFBYTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975961
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6055-72-7
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6055-72-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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